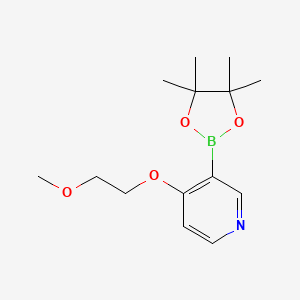

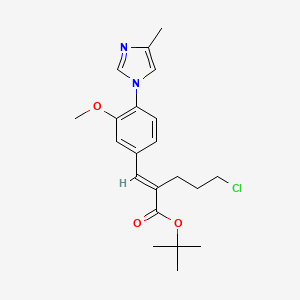

(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate, also known as (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate, is a useful research compound. Its molecular formula is C21H27ClN2O3 and its molecular weight is 390.908. The purity is usually 95%.

BenchChem offers high-quality (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Kinetic Analysis in Enzyme Catalysis

Research has explored the kinetic analysis for lipase-catalyzed reactions, such as the methanolysis of specific compounds, indicating a potential application of related chemical structures in studying enzyme kinetics and catalysis. For example, the study of regioselective methanolysis of (R)- and (S)-2-methylglutaric dipyrazolides for preparing optically pure regioisomers showcases the use of related compounds in understanding enzyme stereopreference and reaction kinetics (Jou-yan Kao & S. Tsai, 2016).

Receptor Chemistry and Extraction Studies

Compounds with imidazole units have been synthesized and characterized for their binding behavior towards various metal ions and for liquid-liquid extraction capabilities. For instance, thiacalix[4]arene derivatives bearing imidazole units have demonstrated potential as ditopic receptors for Na+ and K+/Ag+ with an allosteric effect, and as reusable extractants for dichromate anions, highlighting their application in receptor chemistry and environmental cleanup (Jiang-Lin Zhao et al., 2016).

Fluorescence Sensing and Environmental Applications

Fluorescent imidazole-based chemosensors have been reported for the reversible detection of cyanide and mercury ions, illustrating the use of related structures in environmental monitoring and chemical sensing. These compounds show selective sensing towards specific ions, indicating their utility in developing sensitive and selective chemosensors for environmental and analytical applications (G. Emandi, Keith J. Flanagan, & M. Senge, 2018).

Corrosion Inhibition and Material Science

Schiff bases derived from imidazole have shown antimicrobial activity and corrosion inhibition properties, suggesting applications in materials science, specifically in protecting metals against corrosion. This highlights the potential of related chemical structures in developing new materials or coatings with enhanced durability and resistance to environmental factors (S. Pandiarajan et al., 2020).

Propiedades

IUPAC Name |

tert-butyl (2E)-5-chloro-2-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O3/c1-15-13-24(14-23-15)18-9-8-16(12-19(18)26-5)11-17(7-6-10-22)20(25)27-21(2,3)4/h8-9,11-14H,6-7,10H2,1-5H3/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFDBCRFDCPLDW-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C(CCCCl)C(=O)OC(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C(\CCCCl)/C(=O)OC(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)